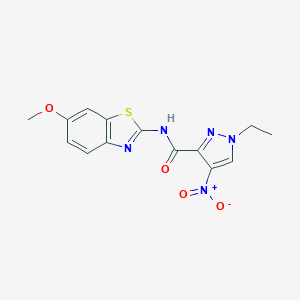![molecular formula C17H12Cl2N4O3 B451901 N~1~-(2,5-DICHLOROPHENYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B451901.png)
N~1~-(2,5-DICHLOROPHENYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2,5-DICHLOROPHENYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-DICHLOROPHENYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Benzamide formation: The nitrated pyrazole can then be coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
N~1~-(2,5-DICHLOROPHENYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: can be used in various scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: Study of its effects on cellular processes and pathways.
Industry: Use as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of N1-(2,5-DICHLOROPHENYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting or modifying their activity. The nitro group and the pyrazole ring might play crucial roles in binding to the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,5-dichlorophenyl)-4-({4-amino-1H-pyrazol-1-yl}methyl)benzamide: Similar structure but with an amino group instead of a nitro group.
N-(2,5-dichlorophenyl)-4-({4-methyl-1H-pyrazol-1-yl}methyl)benzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in N1-(2,5-DICHLOROPHENYL)-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE might confer unique electronic properties and reactivity compared to its analogs, potentially leading to different biological activities and applications.
Propriétés
Formule moléculaire |
C17H12Cl2N4O3 |
|---|---|
Poids moléculaire |
391.2g/mol |
Nom IUPAC |
N-(2,5-dichlorophenyl)-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C17H12Cl2N4O3/c18-13-5-6-15(19)16(7-13)21-17(24)12-3-1-11(2-4-12)9-22-10-14(8-20-22)23(25)26/h1-8,10H,9H2,(H,21,24) |
Clé InChI |
ZVRSZLXXWILANL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-(4-isopropoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B451819.png)
![2-({4-nitro-3-methylbenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B451821.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-thienyl)-4-quinolinecarbohydrazide](/img/structure/B451823.png)
![1-(ADAMANTAN-1-YL)-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B451825.png)


![N-(4-{N-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B451833.png)


![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B451837.png)


